5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
CAS No.: 1170145-13-7
Cat. No.: VC15936520
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170145-13-7 |
|---|---|
| Molecular Formula | C13H18ClN3 |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | (3-ethyl-5,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
| Standard InChI Key | TYCDQMVMMUHTEA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C(C=C2N=C1NN)C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a substituted quinoline derivative with the following structural attributes:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Substituents:
The compound’s systematic IUPAC name is 2-hydrazinyl-5,7-dimethyl-3-ethylquinoline hydrochloride. Its molecular formula and weight are confirmed via high-resolution mass spectrometry (HRMS), with an exact mass of 251.088 Da .
Crystallographic and Stereochemical Features
While X-ray crystallographic data for this specific compound are unavailable, analogous hydrazinoquinoline structures exhibit planar quinoline rings with substituents adopting equatorial orientations to minimize steric hindrance . The hydrochloride salt likely forms ionic interactions between the hydrazine group and chloride ions, stabilizing the crystal lattice.
Physicochemical Properties
Spectroscopic Characteristics
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UV-Vis Spectroscopy: Quinoline derivatives typically absorb in the 250–350 nm range due to π→π* transitions. The hydrazine group may introduce additional n→π* transitions near 300 nm .
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NMR Spectroscopy: -NMR spectra would show signals for methyl (δ 1.2–1.5 ppm), ethyl (δ 1.0–1.3 ppm for CH, δ 2.3–2.6 ppm for CH), and hydrazine protons (δ 3.5–4.5 ppm) .
Synthesis and Manufacturing
Industrial-Scale Production Considerations
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Yield Optimization: Catalytic methods using Lewis acids (e.g., ZnCl) could enhance reaction efficiency.
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Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity .
Applications in Scientific Research
Analytical Chemistry
The compound’s hydrazine moiety enables derivatization of carbonyl-containing analytes (e.g., ketones, aldehydes) for LC-MS detection. Key advantages include:
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Enhanced Sensitivity: Hydrazone formation increases molecular weight, improving ionization efficiency .
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Chromatographic Resolution: Hydrophobic substituents (methyl, ethyl) prolong retention times on reversed-phase columns, aiding in analyte separation .
Table 1: Comparison of Derivatization Agents
| Agent | Target Analytes | Detection Limit (nM) | Reference |
|---|---|---|---|
| 2-Hydrazinoquinoline | Carboxylic acids | 0.5 | |
| Dansyl Hydrazine | Aldehydes/Ketones | 2.0 | |
| This Compound | Hypothetical | Under investigation | – |
Future Research Directions
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Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.
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Derivatization Efficiency: Optimize reaction conditions for LC-MS applications.
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Toxicological Profiling: Assess chronic exposure risks in model organisms.
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